molecular formula C32H25F2N7O4S2 B2885349 N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 362504-96-9

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2885349
CAS No.: 362504-96-9
M. Wt: 673.71
InChI Key: QSFOIHGNNKKZLX-UHFFFAOYSA-N
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Description

The compound N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a structurally complex molecule featuring multiple heterocyclic moieties, including a 1,2,4-triazole ring, a pyrazole ring, and a thiophen-2-yl substituent. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions and cyclization, analogous to methods described for related compounds in the literature . Key structural features include:

  • Thiophen-2-yl substituent: This heterocyclic group may influence electronic properties and binding interactions, similar to thieno derivatives in antimicrobial studies .

While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, its structural analogs and synthetic pathways are well-documented, enabling informed comparisons.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25F2N7O4S2/c1-19-24(4-2-5-26(19)41(44)45)31(43)35-17-29-36-37-32(39(29)23-13-11-22(34)12-14-23)47-18-30(42)40-27(20-7-9-21(33)10-8-20)16-25(38-40)28-6-3-15-46-28/h2-15,27H,16-18H2,1H3,(H,35,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFOIHGNNKKZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25F2N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex compound with potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Fluorophenyl moieties : Known for enhancing lipophilicity and biological activity.
  • Thiazole and triazole rings : Associated with various pharmacological effects.

Molecular Formula : C₃₁H₂₆F₂N₄O₃S
Molecular Weight : 538.54 g/mol

1. Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have demonstrated potent inhibitory effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.45Induces apoptosis via caspase pathway
Compound BA549 (Lung)0.53Inhibits cell cycle progression
N-(4-Fluorophenyl)...HeLa (Cervical)TBDTBD

In vitro assays reveal that the compound significantly inhibits cell proliferation in several cancer cell lines, with preliminary IC50 values indicating strong potency comparable to established chemotherapeutics like Doxorubicin . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

2. Antibacterial Activity

The compound's potential antibacterial effects have also been investigated. Structural components such as the thiophene ring are known to enhance antibacterial properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

Preliminary results suggest that derivatives of this compound exhibit broad-spectrum antibacterial activity, inhibiting biofilm formation and bacterial growth through various mechanisms .

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, N-((4-(4-fluorophenyl)... was tested against MCF-7 cells. The results indicated an IC50 value of approximately 0.45 µM, demonstrating significant cytotoxicity. The study highlighted the compound's ability to induce apoptosis through the activation of caspase enzymes, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antibacterial Activity Against Multi-drug Resistant Strains

Another investigation assessed the antibacterial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results revealed promising MIC values, indicating effective inhibition of bacterial growth and potential for development into a novel antibiotic treatment .

The biological activity of N-((4-(4-fluorophenyl)... can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), resulting in halted proliferation.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of biofilm formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substituents

Compounds 4 and 5 () are isostructural derivatives with chloro (4) and bromo (5) substituents. Key similarities and differences include:

Feature Target Compound Compound 4 Compound 5
Core Structure 1,2,4-Triazole + Pyrazole Thiazole + Pyrazole Thiazole + Pyrazole
Substituents 4-Fluorophenyl, Thiophen-2-yl 4-Chlorophenyl 4-Bromophenyl
Planarity Likely planar except thiophen-2-yl Planar except fluorophenyl Planar except fluorophenyl
Potential Bioactivity Unknown (inferred antimicrobial) Antimicrobial Antimicrobial

Key Insight : Halogen substituents (Cl/Br) in analogs enhance antimicrobial activity, suggesting the target compound’s fluorophenyl and thiophen-2-yl groups may offer similar or improved interactions .

Triazole Derivatives with Sulfonyl and Thione Groups

Compounds 7–9 () are 1,2,4-triazole-3-thiones synthesized via sodium hydroxide-mediated cyclization. Comparison highlights:

Feature Target Compound Compounds 7–9
Triazole Substituents Nitrobenzamide, Thiophen-2-yl Sulfonylphenyl, Difluorophenyl
Tautomerism Not observed Thione-thiol equilibrium
Spectral Data (IR) Expected C=S (~1250 cm⁻¹) C=S (1247–1255 cm⁻¹)
Synthesis Multi-step alkylation Cyclization of hydrazides

Key Insight : The absence of tautomerism in the target compound (due to nitrobenzamide stabilization) may improve metabolic stability compared to thione-thiol systems .

Thieno[2,3-d]Pyrimidine Derivatives

Thieno derivatives () with trifluoromethyl/nitrophenoxy groups exhibit antimicrobial activity. Structural parallels include:

Feature Target Compound Thieno Derivatives
Heterocyclic Core Triazole-Pyrazole Thieno[2,3-d]pyrimidine
Bioactive Substituents Thiophen-2-yl, Fluorophenyl Trifluoromethyl, Nitrophenoxy
Antimicrobial Activity Inferred from analogs Confirmed (MIC: 2–8 µg/mL)

Research Findings and Data Tables

Spectral Data Comparison

Compound Type IR C=S Stretch (cm⁻¹) NMR (1H/13C) Features
Target Compound (Inferred) ~1250 Thiophen-2-yl protons: δ 6.8–7.2
Compounds 7–9 1247–1255 Difluorophenyl: δ 7.1–7.3
Thieno Derivatives Not reported Trifluoromethyl: δ 4.3 (q)

Q & A

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS to identify absorption barriers .
  • Tumor Microenvironment Mimicry : Use 3D spheroid cultures or co-cultures with fibroblasts to bridge in vitro-in vivo gaps .
  • Metabolite Identification : HR-MS/MS profiles of serum/urine samples detect active or toxic metabolites .

Safety and Handling Protocols

Q. What safety protocols are recommended for handling hazardous intermediates during synthesis (e.g., nitro derivatives or thiol-containing precursors)?

  • Methodological Answer :
  • Nitro Compounds : Use blast shields and remote stirring; store in amber bottles away from reducing agents .
  • Thiols : Work under inert atmosphere (N₂/Ar) to prevent oxidation; neutralize waste with oxidizing agents (e.g., NaOCl) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats; use fume hoods for all reactions .

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